molecular formula C25H22N4O4S B3757196 2-[4-(2-methylphenyl)-1-piperazinyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one

2-[4-(2-methylphenyl)-1-piperazinyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one

Cat. No.: B3757196
M. Wt: 474.5 g/mol
InChI Key: VNRIXIKDKVUORN-XQNSMLJCSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a furan ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . Thiazole is a heterocyclic compound that is found in many important molecules, including some antibiotics. Furan is a volatile, aromatic, and heterocyclic compound that is often used as a starting point in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom. The furan ring is a five-membered aromatic ring with one oxygen atom .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological receptors or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a drug .

Properties

IUPAC Name

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-17-4-2-3-5-21(17)27-12-14-28(15-13-27)25-26-24(30)23(34-25)16-20-10-11-22(33-20)18-6-8-19(9-7-18)29(31)32/h2-11,16H,12-15H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIXIKDKVUORN-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methylphenyl)-1-piperazinyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one

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